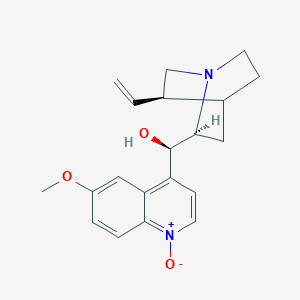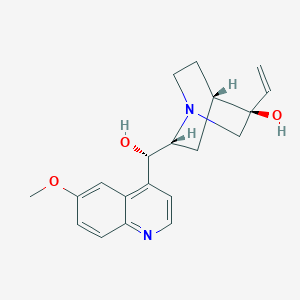
(3R)-Hydroxyquinidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(3R)-Hydroxyquinidine" is a derivative of quinidine, a natural compound belonging to the class of Cinchona alkaloids. It is of significant interest due to its distinct stereochemical and functional properties, which contribute to its diverse chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of "(3R)-Hydroxyquinidine" derivatives has been explored through various methods. One approach involves synthetic chemical modification or microbial oxidation of quinidine, leading to the formation of its hydroxy derivative. This process relies on intricate control over reaction conditions to achieve the desired stereochemistry and functional group modification (Carroll et al., 1991).
Molecular Structure Analysis
The molecular structure of "(3R)-Hydroxyquinidine" has been elucidated through comprehensive spectroscopic methods, including 1H and 13C NMR, IR, UV, and mass spectral analysis. Single-crystal X-ray analysis of its methanesulphonate derivative further confirmed its stereochemistry and provided insight into its conformational preferences, both in the solid state and in solution (Carroll et al., 1991).
Chemical Reactions and Properties
"(3R)-Hydroxyquinidine" undergoes various chemical reactions, leveraging its hydroxy functionality and the inherent reactivity of the quinidine framework. These reactions include but are not limited to oxidation, reduction, and functional group transformations that are pivotal in synthetic organic chemistry. The compound's unique structure allows for selective modifications, enabling the synthesis of complex molecules for further applications.
Physical Properties Analysis
The physical properties of "(3R)-Hydroxyquinidine," such as solubility, melting point, and crystalline structure, are influenced by its molecular conformation and stereochemistry. X-ray crystallography studies have provided valuable information regarding its solid-state conformation, highlighting the importance of molecular interactions in defining these physical properties (Carroll et al., 1991).
Applications De Recherche Scientifique
Pharmacokinetics and Antiarrhythmic Properties : (3R)-Hydroxyquinidine has been identified as an important metabolite in the study of quinidine, a medication used for treating heart arrhythmias. Its pharmacokinetics and antiarrhythmic properties have been studied in different contexts. One study employed reverse-phase high-performance liquid chromatography to assay hydroxylated analogues of quinidine, including 3R-hydroxyquinidine, revealing significant pharmacokinetic parameters in dogs (Leroyer et al., 1984).
Synthesis and Structural Analysis : The synthesis and conformational studies of (3S)-3-Hydroxyquinidine, the major biotransformation product of quinidine, have been conducted. This includes establishing its absolute stereochemistry and understanding its molecular structure through X-ray analysis (Carroll et al., 1991).
Role in CYP3A4 Activity : The formation of 3-hydroxyquinidine from quinidine is catalyzed almost exclusively by CYP3A4, a crucial enzyme in drug metabolism. This reaction has been proposed as a biomarker for CYP3A4 activity in vivo, with implications for drug interactions and metabolic studies (Damkier & Brøsen, 2000).
Therapeutic Monitoring : Research has shown that 3-hydroxyquinidine is pharmacologically active and its concentration in plasma can influence the therapeutic monitoring of quinidine. One study focused on determining the total and unbound concentrations of quinidine and 3-hydroxyquinidine in patients, highlighting the importance of evaluating both substances for effective drug monitoring (Wooding-Scott et al., 1987).
Pharmacodynamics in Combination with Quinidine : The pharmacodynamic effects of 3-hydroxyquinidine, both alone and in combination with quinidine, were studied in healthy subjects. This research provides insights into the interactions and additive effects of these compounds in the human body (Vožeh et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-XVVDYKMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13217487 | |
Q & A
Q1: What analytical methods are used to measure (3R)-Hydroxyquinidine concentrations in biological samples?
A1: The research paper describes a reverse-phase high-performance liquid chromatography (HPLC) method for quantifying (3R)-Hydroxyquinidine in plasma. [] This technique involves:
Q2: What are the key pharmacokinetic differences observed between (3R)-Hydroxydihydroquinidine and 3S-hydroxyquinidine in dogs?
A2: The study found significant differences in the pharmacokinetic profiles of the two hydroxylated quinidine analogs after both intravenous and oral administration to dogs. [] Specifically, (3R)-Hydroxydihydroquinidine exhibited a significantly longer terminal half-life, a lower terminal rate constant, and a lower total clearance compared to 3S-hydroxyquinidine. [] These findings suggest that the two compounds, despite their structural similarities, are handled differently by the dog's body in terms of absorption, distribution, metabolism, and excretion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


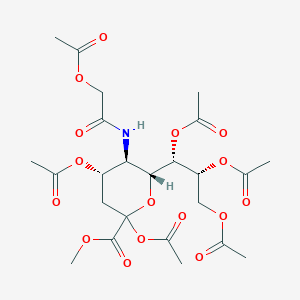
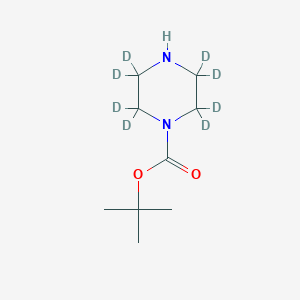


![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)
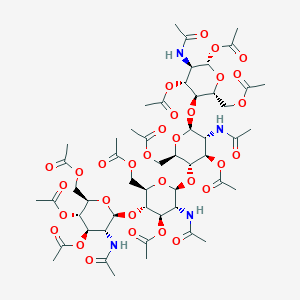

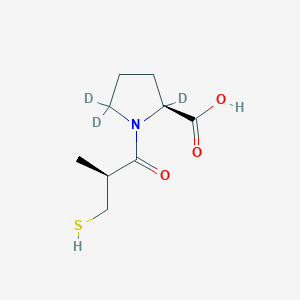
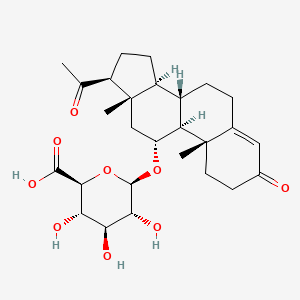
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)


